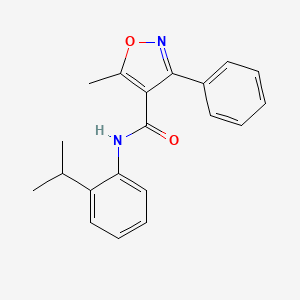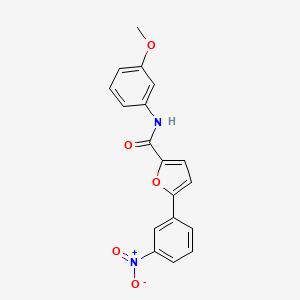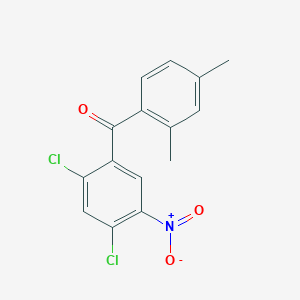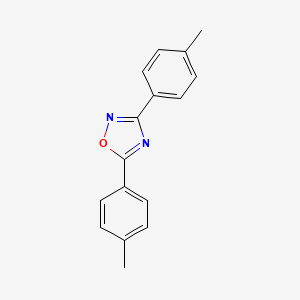![molecular formula C18H18FNOS B5782015 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as FBOP, is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. FBOP belongs to the class of compounds known as carbonothioyl-containing pyrrolidines, which have been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is not fully understood, but it is thought to act by inhibiting the activity of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and neuroprotective effects. In addition, this compound has been found to have potential applications in the treatment of conditions such as anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is that it can be synthesized relatively easily using standard laboratory techniques. However, one limitation of this compound is that it can be difficult to purify, which can make it challenging to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine and related compounds. Some possible areas of investigation include:
- Further studies of the mechanism of action of this compound and related compounds, including their interactions with FAAH and other biological targets.
- Development of new compounds based on the this compound scaffold that can target specific biological pathways.
- Investigation of the potential therapeutic applications of this compound and related compounds in the treatment of conditions such as pain, inflammation, and neurological disorders.
- Studies of the pharmacokinetics and pharmacodynamics of this compound and related compounds, including their absorption, distribution, metabolism, and excretion in the body.
- Exploration of the potential use of this compound and related compounds as tools for studying the endocannabinoid system and other biological pathways.
Méthodes De Synthèse
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl bromide with 2-hydroxybenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with thioacetic acid to form the corresponding thioester, which is subsequently reduced to the desired pyrrolidine product using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been investigated for its potential applications in drug development, particularly as a scaffold for the design of new compounds that can target specific biological pathways. For example, this compound has been used as a starting point for the development of inhibitors of the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the regulation of pain, inflammation, and other physiological processes.
Propriétés
IUPAC Name |
[2-[(3-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-15-7-5-6-14(12-15)13-21-17-9-2-1-8-16(17)18(22)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYOVVNYWLQCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)

![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)


![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
